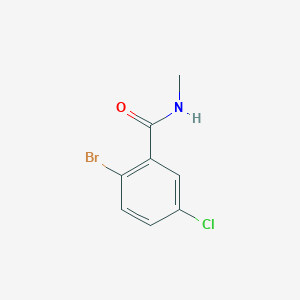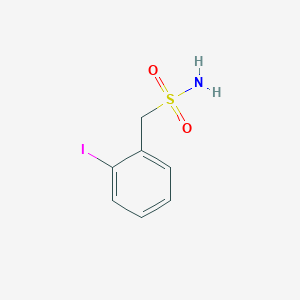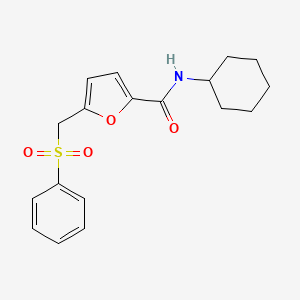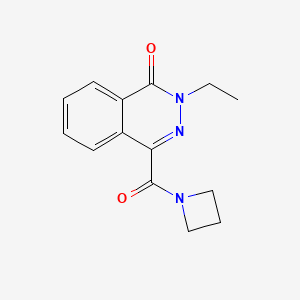![molecular formula C20H13ClN2O5 B7479968 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other proteins involved in gene regulation. This results in a decrease in the expression of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans is not yet known.
Future Directions
There are several potential future directions for 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is in the development of more potent and selective BET inhibitors. Finally, this compound could be studied for its potential use in other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Synthesis Methods
The synthesis of 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves a multi-step process that begins with the reaction of 2-methoxydibenzo[b,d]furan with chloroacetyl chloride to form the intermediate 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, this compound.
Scientific Research Applications
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a role in gene regulation and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
properties
IUPAC Name |
4-chloro-N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5/c1-27-19-9-13-12-4-2-3-5-17(12)28-18(13)10-15(19)22-20(24)11-6-7-14(21)16(8-11)23(25)26/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOLHKAYENOTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)





![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
